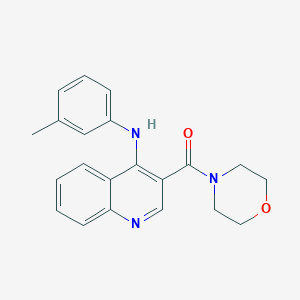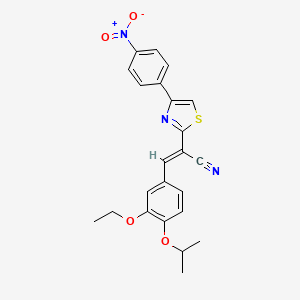![molecular formula C20H21N3O5S B3203586 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione CAS No. 1021262-15-6](/img/structure/B3203586.png)
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione
Descripción general
Descripción
3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione is a novel chemical compound that has gained significant attention in scientific research due to its potential as a therapeutic agent. This compound belongs to the class of spirocyclic compounds, which have been found to possess diverse biological activities.5]decane-2,4-dione.
Mecanismo De Acción
Target of Action
The primary targets of the compound are currently unknown. The compound is structurally similar to hydantoins , which are known to have a wide range of therapeutic applications . .
Mode of Action
Given its structural similarity to hydantoins , it may interact with its targets in a similar manner. Hydantoins are known to exhibit various biological activities, including anticonvulsant , antidiabetic , anticancer , antiarrhythmic , and anti-inflammatory effects.
Biochemical Pathways
Some hydantoins have been found to inhibit aldose reductase , a key enzyme in the polyol pathway involved in the etiology of secondary diabetic complications
Result of Action
Some hydantoins are known to have a regulatory effect on the central nervous system (CNS) , inhibit abnormal Ca 2+ release at the sarcoplasmic reticulum , and demonstrate potent anti-inflammatory activity as an antagonist of lymphocyte function-associated antigen-1 (LFA-1)
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione in lab experiments include its potent anticancer activity, low toxicity towards normal cells, and ability to inhibit multiple signaling pathways involved in cancer cell proliferation and survival. However, the limitations include the need for further studies to determine its pharmacokinetics and pharmacodynamics, as well as its potential side effects.
Direcciones Futuras
For research on 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione include exploring its potential as a therapeutic agent for other diseases, such as autoimmune disorders and neurological disorders. Additionally, further studies are needed to determine its mechanism of action, pharmacokinetics, and pharmacodynamics, as well as to develop more efficient and cost-effective synthesis methods. Finally, the development of analogs and derivatives of this compound may lead to the discovery of more potent and selective therapeutic agents.
Aplicaciones Científicas De Investigación
Research on 3-Methyl-8-((4-phenoxyphenyl)sulfonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione has mainly focused on its potential as a therapeutic agent for various diseases. Studies have shown that this compound exhibits potent anticancer activity against a wide range of cancer cell lines, including breast, lung, and colon cancer. It has been found to induce apoptosis in cancer cells by inhibiting the activity of anti-apoptotic proteins and activating pro-apoptotic proteins.
Propiedades
IUPAC Name |
3-methyl-8-(4-phenoxyphenyl)sulfonyl-1,3,8-triazaspiro[4.5]decane-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O5S/c1-22-18(24)20(21-19(22)25)11-13-23(14-12-20)29(26,27)17-9-7-16(8-10-17)28-15-5-3-2-4-6-15/h2-10H,11-14H2,1H3,(H,21,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BJOIQJGYYUSIGB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C2(CCN(CC2)S(=O)(=O)C3=CC=C(C=C3)OC4=CC=CC=C4)NC1=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



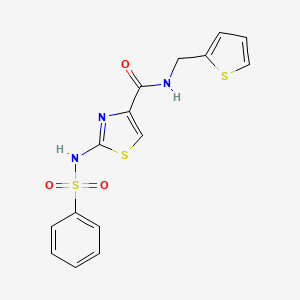
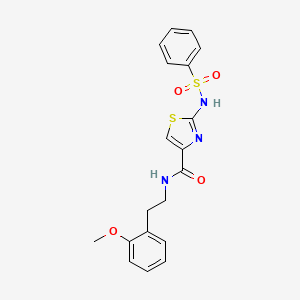


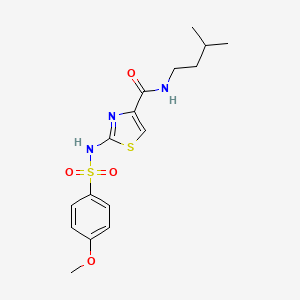



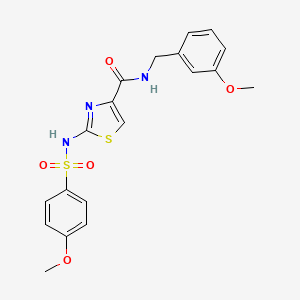
![2,6-dimethoxy-N-(2-((3-(3-methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)benzamide](/img/structure/B3203563.png)
![N-(2-((3-(2-chlorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)thiophene-2-carboxamide](/img/structure/B3203569.png)
![N-(2-((3-(3,4-dimethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-methylbenzamide](/img/structure/B3203579.png)
